molecular formula C15H20N2OS B12616241 N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide CAS No. 919114-08-2

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide

Cat. No.: B12616241
CAS No.: 919114-08-2
M. Wt: 276.4 g/mol
InChI Key: XFUVCJVEFFISDD-ZDUSSCGKSA-N
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Description

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide is a structurally complex valinamide derivative characterized by a D-valine backbone modified with an N-benzyl group, a 3-methyl substituent, and a sulfanylidenemethylidene moiety at the N~2~ position. The sulfanylidenemethylidene group introduces unique electronic properties, which may influence reactivity, solubility, and intermolecular interactions compared to simpler N-substituted amides .

Properties

CAS No.

919114-08-2

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

(2R)-N-benzyl-2-isothiocyanato-N,3,3-trimethylbutanamide

InChI

InChI=1S/C15H20N2OS/c1-15(2,3)13(16-11-19)14(18)17(4)10-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3/t13-/m0/s1

InChI Key

XFUVCJVEFFISDD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Benzylamine, 3-dimethylvaline, and a suitable sulfanylidenemethylidene precursor.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating signal transduction pathways.

    Pathways Involved: Specific biochemical pathways that are influenced by the compound’s presence.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:
Compound Name Core Structure Substituents/Modifications Key Functional Groups
Target Compound D-Valinamide N-Benzyl, 3-methyl, N~2~-sulfanylidenemethylidene Amide, thioamide, benzyl
N-Benzyl-N'-(4-benzylsulfamoyl-phenyl)-succinamide (7c) Succinamide N-Benzyl, 4-benzylsulfamoyl-phenyl Amide, sulfonamide, benzyl
N-Benzyl-N’-[4-(morpholin-4-ylsulfonyl)-phenyl]-succinamide (7d) Succinamide N-Benzyl, 4-morpholinylsulfonyl-phenyl Amide, sulfonyl, morpholine
2-Amino-4-methyl-5-phenylethyl pyrrolo[2,3-d]pyrimidines Pyrrolo-pyrimidine N-Benzyl, phenylethyl, amino-methyl Heterocyclic, benzyl, amine
N-(4-dimethylamino 3,5-dinitrophenyl) maleimide Maleimide 4-dimethylamino-3,5-dinitrophenyl Maleimide, nitro, dimethylamino

Key Observations :

  • The target compound shares the N-benzyl group with succinamides (7c, 7d) and pyrrolo-pyrimidines , a feature often associated with enhanced lipophilicity and membrane permeability.
  • The sulfanylidenemethylidene group distinguishes it from maleimides (electron-deficient cores) and succinamides, possibly altering redox behavior or hydrogen-bonding capacity .
Antitumor Activity:
Compound Biological Activity (Concentration) Mechanism/Model Reference
Target Compound Not reported Inferred: Potential antimitotic/anti-tumor
Succinamides 7c, 7d 89–92% inhibition of crown gall tumors (10 µg/mL) Agrobacterium tumefaciens assay
Pyrrolo[2,3-d]pyrimidines IC₅₀ = 0.1–1.0 µM (antimitotic) Tubulin polymerization inhibition
Vincristine (Control) 90% inhibition at 10 µg/mL Microtubule disruption

Insights :

  • Succinamides (7c, 7d) exhibit activity comparable to vincristine, suggesting the N-benzyl-succinamide scaffold is a viable antitumor pharmacophore . The target compound’s valinamide backbone may offer similar efficacy with improved metabolic stability.
  • Pyrrolo-pyrimidines act via tubulin inhibition, indicating that N-benzyl substitution is compatible with diverse mechanisms . The sulfanylidenemethylidene group in the target compound could introduce redox-modulating effects, expanding its mechanistic profile.

Physicochemical and Theoretical Properties

Comparative Analysis:
Property Target Compound Succinamide 7c Maleimide Benzylpenicillin
Solubility Likely low (lipophilic groups) Moderate (polar sulfonamide) Low (rigid maleimide core) High (salt formulation)
Dipole Moment High (thioamide polarity) Moderate High (electron-withdrawing nitro) Moderate
Stability Susceptible to hydrolysis Stable under mild conditions Thermally stable Degrades in acidic conditions

Theoretical Insights :

  • The sulfanylidenemethylidene group may enhance charge transfer interactions, as seen in maleimides with strong dipole moments . This could improve binding to targets like enzymes or DNA.

Biological Activity

N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide (CAS Number: 102367-25-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of cancer cells, leading to reduced cell viability.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce apoptosis in cancer cells .
  • Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the benzyl group enhanced antimicrobial activity against Candida albicans and Pseudomonas aeruginosa.

Study 2: Anticancer Properties

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntifungalCandida albicansInhibition of growth
AnticancerBreast Cancer CellsInduction of apoptosis
AnticancerColon Cancer CellsCell cycle arrest

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